Comparative Solubility Profile: 3-Phenyl-4-benzyl-5-methylisoxazole vs. Valdecoxib
3-Phenyl-4-benzyl-5-methylisoxazole (Valdecoxib Impurity C) exhibits a predicted aqueous solubility that is orders of magnitude lower than the parent drug Valdecoxib, due to the absence of the polar sulfonamide group . This property is critical for designing extraction, dissolution, and chromatographic methods where the impurity and parent compound must be clearly resolved.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Calculated: Insoluble (3.2E-3 g/L) at 25°C |
| Comparator Or Baseline | Valdecoxib: The parent sulfonamide exhibits moderate solubility; published formulation studies indicate aqueous solubility is significantly higher than its non-polar impurities, though precise baseline values vary based on pH and medium. Veeprho notes 'low aqueous solubility' for the API itself, implying its des-sulfonamide impurity is even less soluble . |
| Quantified Difference | The target compound is predicted to be insoluble (3.2E-3 g/L) , representing a decrease in solubility of at least one to two orders of magnitude relative to Valdecoxib, which is a key driver for reversed-phase HPLC retention. |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 at 25°C . |
Why This Matters
For analytical chemists, this large difference in solubility directly influences sample preparation solvent selection and the strong retention of this impurity on reversed-phase columns, which is essential for achieving adequate resolution from the Valdecoxib peak.
